B3PyMPM (4,6-Bis(3,5-di(pyridin-3-yl)phenyl)-2-methylpyrimidine) is an advanced electron-transporting material (ETM) and hole-blocking layer (HBL) engineered for high-efficiency organic light-emitting diodes (OLEDs). Characterized by a 2-methylpyrimidine core with four pyridine pendants, it exhibits a highly electron-deficient nature that facilitates superior electron mobility . For procurement and device engineering, its primary value lies in its deep HOMO level (approx. 6.97 eV) for effective hole confinement and a high triplet energy (T1 = 3.08 eV) that prevents exciton quenching . Unlike legacy ETMs, B3PyMPM forms robust intermolecular hydrogen bonds that promote favorable film morphology, making it a critical material selection for state-of-the-art thermally activated delayed fluorescence (TADF) devices and inverted OLED architectures where charge balance is paramount .
Substituting B3PyMPM with older, more common electron-transporting materials such as Bphen or TPBi often leads to severe efficiency drop-offs and reduced device lifespans. While Bphen offers high pristine electron mobility, it suffers from a remarkably low glass transition temperature (Tg ≈ 62 °C), leading to poor thermal stability and rapid morphological degradation under operational stress [1]. Conversely, TPBi provides better thermal stability but lacks the intrinsic conductivity required when n-doped, creating severe energy barriers at the electron injection interface [2]. B3PyMPM bridges this gap by offering barrier-free electron injection when utilized as a homo-junction, alongside a distinct capacity to vertically orient its molecules during rapid vacuum deposition. Generic substitutes cannot replicate this structural templating, resulting in charge carrier imbalance, higher driving voltages, and ultimately, inferior external quantum efficiency (EQE) in advanced device stacks [2].
In electron-only devices utilizing an ITO/n-EIL/Al structure, the electrical conductivity of the n-doped electron injection layer (EIL) is a critical determinant of turn-on voltage. When n-doped, B3PyMPM achieves an ohmic-region conductivity of 4.1 × 10^-7 S/cm. In direct comparison, the common substitute TPBi achieves only 4.2 × 10^-10 S/cm under identical doping conditions[1]. This nearly 1,000-fold superiority in conductivity ensures that B3PyMPM transitions from ohmic current to space-charge-limited current at significantly lower voltages, drastically reducing the energy barrier for electron injection.
| Evidence Dimension | Electrical conductivity of n-doped EIL |
| Target Compound Data | 4.1 × 10^-7 S/cm |
| Comparator Or Baseline | TPBi (4.2 × 10^-10 S/cm) |
| Quantified Difference | ~1,000-fold higher conductivity for B3PyMPM |
| Conditions | Electron-only devices with ITO/n-EIL (50 nm)/Al architecture |
Buyers engineering low-voltage OLEDs must select B3PyMPM over TPBi to minimize injection barriers and reduce overall power consumption.
Inverted OLEDs (iOLEDs) require seamless electron transport from the cathode to the emission layer. Device architectures utilizing an n-B3PyMPM/intrinsic-B3PyMPM homo-junction achieved a maximum External Quantum Efficiency (EQE) of 20% [1]. In contrast, attempting to form hetero-junctions with generic ETMs (such as n-B3PyMPM/Bphen or n-B3PyMPM/TPBi) introduces parasitic energy barriers at the interface. Despite Bphen possessing a higher pristine mobility, the B3PyMPM homo-junction yielded the lowest injection voltage, the lowest turn-on voltage, and the highest overall EQE among the tested configurations[1].
| Evidence Dimension | Maximum External Quantum Efficiency (EQE) |
| Target Compound Data | 20% EQE |
| Comparator Or Baseline | Bphen and TPBi hetero-junctions (inferior EQE and higher operating voltages) |
| Quantified Difference | Elimination of interfacial energy barriers leading to peak 20% EQE |
| Conditions | iOLEDs utilizing n-doped/intrinsic junctions |
Procuring B3PyMPM for both the doped injection layer and the intrinsic transport layer simplifies the supply chain while maximizing device efficiency.
Industrial scale-up often requires fast deposition rates, which can degrade the morphology of conventional organic semiconductors. B3PyMPM exhibits an anomalous and highly beneficial response to increased deposition speeds. When the vacuum thermal evaporation rate of B3PyMPM is increased from 0.10 Å/s to 5.50 Å/s, the molecules preferentially adopt a vertical orientation [1]. In operational OLEDs driven at 19V, the film deposited at 5.50 Å/s delivered a luminance of 46,670 cd/m2, compared to only 11,340 cd/m2 for the film deposited at 0.10 Å/s [1]. This demonstrates that high-throughput manufacturing actually enhances the charge carrier balance and electron mobility of B3PyMPM.
| Evidence Dimension | Device luminance at 19V driving voltage |
| Target Compound Data | 46,670 cd/m2 (at 5.50 Å/s deposition) |
| Comparator Or Baseline | 11,340 cd/m2 (at 0.10 Å/s deposition) |
| Quantified Difference | >400% increase in luminance at high deposition rates |
| Conditions | OLED fabrication via vacuum thermal evaporation with variable rate control |
Procurement teams can confidently select B3PyMPM for high-throughput manufacturing lines, knowing that faster cycle times will improve, rather than degrade, product performance.
Beyond OLEDs, B3PyMPM serves as an exceptional interfacial layer in p-type hetero-layered organic field-effect transistors (OFETs). When pentacene is deposited on top of an electron-transporting material, the underlying layer dictates the semiconductor's crystallinity. B3PyMPM promotes the formation of large, rigid granular domains in the pentacene film, maximizing field-effect mobility[1]. In contrast, legacy materials like Alq3 induce the formation of small grains or an amorphous-like surface, which severely restricts the mobility to approximately 10^-3 cm2/Vs [1]. The superior templating effect of B3PyMPM is attributed to its rigid molecular structure and favorable nitrogen-driven molecular arrangement.
| Evidence Dimension | Pentacene film morphology and resulting field-effect mobility |
| Target Compound Data | Large, rigid granular domains (high mobility) |
| Comparator Or Baseline | Alq3 interfacial layer (small grains, amorphous surface, mobility ~10^-3 cm2/Vs) |
| Quantified Difference | Fundamental shift from amorphous to highly crystalline semiconductor growth |
| Conditions | p-type hetero-layered OFETs composed of pentacene deposited on ETMs |
For OFET fabrication, selecting B3PyMPM over standard ETMs like Alq3 is critical to ensuring the high crystallinity required for optimal charge transport.
Because B3PyMPM forms barrier-free homo-junctions (n-doped/intrinsic) that outperform Bphen and TPBi hetero-junctions, it is a highly effective choice for iOLED architectures. Procurement should prioritize B3PyMPM to minimize turn-on voltages and maximize EQE in bottom-cathode display technologies [1].
Unlike many organic semiconductors that suffer morphological defects at high evaporation rates, B3PyMPM achieves superior vertical molecular orientation when deposited rapidly (e.g., 5.50 Å/s). It is highly recommended for industrial production lines where maximizing throughput without sacrificing luminance or charge mobility is required [2].
Leveraging its deep HOMO level (6.97 eV) and high triplet energy, B3PyMPM is an ideal electron-deficient co-host. When paired with hole-transporting materials like TCTA, it forms an exciplex system that significantly reduces the energy gaps for charge injection, making it a staple for highly efficient fluorescent and TADF OLEDs.
For researchers and engineers developing hetero-layered organic field-effect transistors, B3PyMPM acts as a superior structural template compared to legacy materials like Alq3. It promotes the growth of large, highly crystalline domains in subsequent semiconductor layers (like pentacene), directly translating to enhanced field-effect mobility [3].